molecular formula C12H17NO4 B13219859 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid

2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13219859
M. Wt: 239.27 g/mol
InChI Key: VSFGIJOGNNQVAW-UHFFFAOYSA-N
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Description

2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxylic acid group, and two alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide under acidic conditions.

    Introduction of the Alkyl Groups: The alkyl groups can be introduced via alkylation reactions using suitable alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyloxolan-3-YL)-4-(methyl)-1,3-oxazole-5-carboxylic acid
  • 2-(2-Methyloxolan-3-YL)-4-(ethyl)-1,3-oxazole-5-carboxylic acid
  • 2-(2-Methyloxolan-3-YL)-4-(butyl)-1,3-oxazole-5-carboxylic acid

Uniqueness

2-(2-Methyloxolan-3-YL)-4-(propan-2-YL)-1,3-oxazole-5-carboxylic acid is unique due to its specific alkyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-methyloxolan-3-yl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-6(2)9-10(12(14)15)17-11(13-9)8-4-5-16-7(8)3/h6-8H,4-5H2,1-3H3,(H,14,15)

InChI Key

VSFGIJOGNNQVAW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C2=NC(=C(O2)C(=O)O)C(C)C

Origin of Product

United States

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